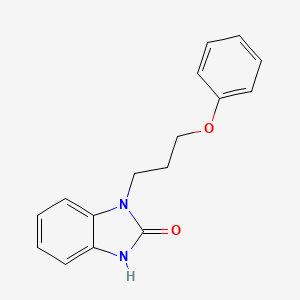
4-benzyl-N,N-dimethyl-1-piperidinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-N,N-dimethyl-1-piperidinesulfonamide is a compound with potential pharmacological activities due to its structural features. Research into its synthesis, molecular structure, and properties has contributed to a deeper understanding of its chemical behavior and potential applications in various fields, excluding its use as a drug.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, as demonstrated in the preparation of sigma-1 receptor ligands like 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine through isotopic and non-isotopic exchange reactions. Such methods are notable for their mild conditions and relatively high yields, highlighting the versatility and accessibility of synthesizing sulfonamide derivatives (Sadeghzadeh et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including those containing piperazine and piperidine heterocycles, has been analyzed through techniques like X-ray crystallography and density functional theory (DFT). Such analyses offer insights into the conformational preferences and electronic structure of these molecules, facilitating the understanding of their chemical reactivity and interaction capabilities (Xiao et al., 2022).
Aplicaciones Científicas De Investigación
Antioxidant and Enzyme Inhibition Activity
Compounds incorporating piperidine and sulfonamide motifs, similar to 4-benzyl-N,N-dimethyl-1-piperidinesulfonamide, have been studied for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. For instance, a series of benzenesulfonamides incorporating triazine moieties showed moderate to low antioxidant activities and significant inhibitory potency against AChE and BChE, indicating potential therapeutic applications for neurodegenerative diseases (Lolak et al., 2020).
Cancer Research
In the realm of cancer research, ureido benzenesulfonamides incorporating triazine moieties have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), a target for anticancer agents. These compounds exhibit sub-nanomolar inhibitory potency, suggesting their utility in designing new cancer therapeutics (Lolak et al., 2019).
Corrosion Inhibition
The corrosion inhibition efficiency of piperidine derivatives on iron has been explored through quantum chemical calculations and molecular dynamics simulations. Such studies offer insights into the application of sulfonamide derivatives in materials science, particularly in protecting metals from corrosion (Kaya et al., 2016).
Anticonvulsant and Analgesic Activities
Further, benzenesulfonamide derivatives have been evaluated for their potential as Nav1.7 inhibitors, with implications for pain management. Initial analogs in this series did not demonstrate significant efficacy in mouse models, indicating the need for further optimization to enhance their therapeutic potential (Wu et al., 2017).
Radiolabeling for Diagnostic Applications
Radiolabeling techniques involving sulfonamide derivatives have been developed for creating sigma-1 receptor ligands, which can be utilized in nuclear medicine for diagnostic purposes. Such methodologies underscore the versatility of sulfonamide compounds in the synthesis of radiopharmaceuticals (Sadeghzadeh et al., 2014).
Propiedades
IUPAC Name |
4-benzyl-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-15(2)19(17,18)16-10-8-14(9-11-16)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXVLEYNEWPTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N,N-dimethylpiperidine-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)
![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)

![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)
![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)

![9-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5536487.png)
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)
![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)
![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)
![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)